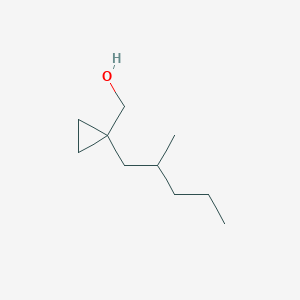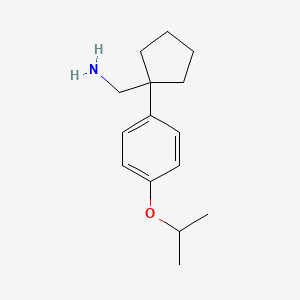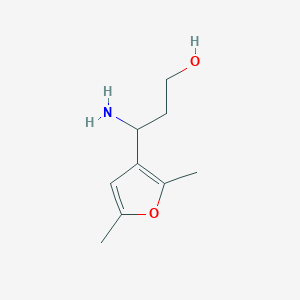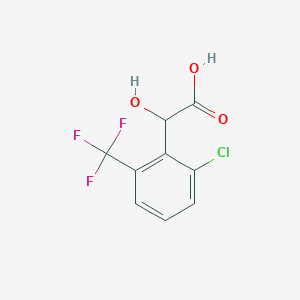
(1-(2-Methylpentyl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-Methylpentyl)cyclopropyl)methanol: is an organic compound with the molecular formula C10H20O. It is a cyclopropyl derivative with a methanol functional group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Methylpentyl)cyclopropyl)methanol typically involves the cyclopropanation of an appropriate alkene followed by the introduction of the methanol group. One common method is the reaction of 2-methylpentylmagnesium bromide with cyclopropylcarboxaldehyde, followed by reduction to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of Grignard reagents and subsequent reduction processes. The reaction conditions are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(2-Methylpentyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropylcarboxaldehyde or cyclopropylcarboxylic acid.
Reduction: Formation of (1-(2-Methylpentyl)cyclopropyl)methane.
Substitution: Formation of cyclopropyl derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-(2-Methylpentyl)cyclopropyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of cyclopropyl chemistry and its reactivity.
Biology
In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological contexts.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group versatility make it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (1-(2-Methylpentyl)cyclopropyl)methanol involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the cyclopropyl ring and methanol group participate in various transformations, influencing the overall reactivity and product formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmethanol: Lacks the 2-methylpentyl group, making it less complex.
(1-(2-Methylbutyl)cyclopropyl)methanol: Similar structure but with a shorter alkyl chain.
(1-(2-Methylhexyl)cyclopropyl)methanol: Similar structure but with a longer alkyl chain.
Uniqueness
(1-(2-Methylpentyl)cyclopropyl)methanol is unique due to its specific alkyl chain length and the presence of both the cyclopropyl ring and methanol group
Propriétés
Formule moléculaire |
C10H20O |
|---|---|
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
[1-(2-methylpentyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H20O/c1-3-4-9(2)7-10(8-11)5-6-10/h9,11H,3-8H2,1-2H3 |
Clé InChI |
QOIMTJGEWIWITE-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CC1(CC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one](/img/structure/B13603244.png)




